molecular formula C14H19N3O3S2 B382424 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide CAS No. 325476-42-4

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide

Cat. No.: B382424
CAS No.: 325476-42-4
M. Wt: 341.5g/mol
InChI Key: IESZTEZHUJVMEZ-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide (CAS 325476-42-4) is a synthetic organic compound with a molecular formula of C14H19N3O3S2 and a molecular weight of 341.5 g/mol . This molecule is built on a thieno[2,3-d]pyrimidine scaffold , a privileged structure in medicinal chemistry known for its diverse biological activities. The core structure features a 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine unit, a heterocyclic system of significant research interest . This core is functionalized with a sulfanyl linker connected to a N-(2-hydroxyethyl)butanamide side chain, contributing to the compound's overall polarity and potential for molecular interactions as indicated by a Polar Surface Area (PSA) of 144 Ų . The presence of the hydroxyethyl group enhances the molecule's hydrophilicity, which can be a critical parameter in drug discovery for optimizing solubility and pharmacokinetic properties. Researchers utilize this compound and its structural analogs as key pharmaceutical intermediates in the development and synthesis of novel bioactive molecules . Its structural features make it a valuable building block for probing biological mechanisms and designing potential inhibitors for various enzymatic targets. This product is strictly intended for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-8-9(2)22-13-11(8)12(20)16-14(17-13)21-7-3-4-10(19)15-5-6-18/h18H,3-7H2,1-2H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZTEZHUJVMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCCCC(=O)NCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O3SC_{14}H_{20}N_2O_3S with a molecular weight of approximately 300.39 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and a butanamide moiety.

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃S
Molecular Weight300.39 g/mol
CAS Number459420-11-2

Antimicrobial Activity

Preliminary studies indicate that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity. The specific compound under discussion has been shown to possess broad-spectrum antimicrobial activity in vitro.

Anti-inflammatory Effects

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, studies have reported IC50 values for related compounds against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Target CompoundTBDTBD

Anticancer Potential

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by various structural modifications:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.
  • Sulfanyl Substituents : Sulfanyl groups contribute to increased reactivity and interaction with biological targets.
  • Alkyl Chains : Modifications in alkyl chain length can affect lipophilicity and cellular uptake.

Study on Anti-inflammatory Activity

A study published in RSC Advances evaluated several thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited similar efficacy to indomethacin with ED50 values around 9 μM.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control antibiotics, suggesting the potential use of these compounds in treating bacterial infections.

Comparison with Similar Compounds

Modifications to the Amide Chain

Compound Name Amide Chain Structure Key Differences vs. Target Compound Impact on Properties/Activity Reference
2-[(5,6-Dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide Acetamide (C2 chain) Shorter chain length Reduced lipophilicity; possible lower membrane permeability
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Acetamide + chlorophenyl Aromatic substituent instead of hydroxyethyl Enhanced π-π stacking; altered target selectivity (e.g., kinase inhibition)
2-[(3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide Acetamide + ethylphenyl Ethyl groups on pyrimidine and amide Increased logP; potential for improved CNS penetration

Analysis : The target compound’s butanamide chain balances hydrophilicity (via hydroxyethyl) and flexibility, optimizing interactions with extended binding pockets. Shorter chains (e.g., acetamide) may reduce steric hindrance but limit solubility, while aromatic/alkyl substituents enhance lipophilicity and target affinity .

Substituents on the Thieno[2,3-d]pyrimidine Core

Compound Name Pyrimidine Substituents Key Differences vs. Target Compound Impact on Properties/Activity Reference
N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide Trifluoromethoxy-phenylamino Electron-withdrawing group at position 4 Enhanced metabolic stability; possible kinase inhibition
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Trifluoromethyl phenoxy Bulky substituent at position 4 Reduced solubility; increased target specificity
3-Benzyl-2-{[(3-(4-methoxyphenyl)piperazin-1-yl)propanoyl]sulfanyl}-thieno[2,3-d]pyrimidin-4-one Piperazine-linked propanamide Complex substituent with piperazine moiety Improved solubility; potential for multi-target activity

Analysis : The target’s 4-hydroxy and 5,6-dimethyl groups provide a balance of hydrogen bonding and steric bulk, favoring interactions with polar residues in binding sites. Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability but may reduce solubility, while extended substituents (e.g., piperazine) introduce conformational flexibility .

Sulfanyl-Linked Modifications

Compound Name Sulfanyl-Linked Group Key Differences vs. Target Compound Impact on Properties/Activity Reference
4-(5,6-Dihydro-7H-cyclopenta[4,5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol Cyclopenta-thienotriazine Fused cyclopentane ring Altered ring strain; potential for DNA intercalation
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Hexahydrothienopyrimidine Saturated pyrimidine ring Reduced planarity; possible modulation of enzyme inhibition

Analysis: The target’s fully aromatic thieno[2,3-d]pyrimidine core ensures planarity, critical for stacking interactions with biological targets.

Preparation Methods

Cyclocondensation of 4-Amino-5,6-Dimethylthiophene-2-Carboxylate

A cyclocondensation reaction between 4-amino-5,6-dimethylthiophene-2-carboxylate and thiourea in ethanol under reflux yields 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This intermediate is critical for subsequent sulfanyl group introduction. Key parameters include:

ParameterConditionsYield
SolventEthanol78–85%
TemperatureReflux (78°C)12–14 h
CatalystNone (self-condensation)

The reaction proceeds via nucleophilic attack of the amino group on the thiourea-derived carbodiimide, followed by cyclization and tautomerization.

Alternative Route via Thieno[2,3-d]Pyrimidin-4-ol Derivatives

Modification of preformed thieno[2,3-d]pyrimidin-4-ol derivatives through halogenation (e.g., bromination at C2) enables selective substitution. For example, treating 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with phosphorus oxybromide generates 2-bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine, which serves as a precursor for sulfanyl group installation.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage bridges the thieno[2,3-d]pyrimidine core and the butanamide side chain. Two strategies are prevalent:

Nucleophilic Displacement of Halogenated Intermediates

2-Bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine reacts with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge. For instance:

\text{2-Bromo intermediate} + \text{HS-CH₂-CO-NH-(CH₂)₃-CO-OEt} \xrightarrow{\text{DMF, K₂CO₃}} \text{Sulfanyl adduct (65–72%)}

ParameterConditionsYield
SolventDimethylformamide (DMF)65–72%
BasePotassium carbonate2.5 eq
Temperature80°C6–8 h

Excess base ensures deprotonation of the thiol, facilitating nucleophilic attack on the brominated pyrimidine.

Oxidative Coupling of Thiols

An alternative approach involves oxidative coupling between 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol and bromobutane derivatives using iodine or diethyl azodicarboxylate (DEAD). This method avoids halogenated precursors but requires strict anhydrous conditions.

Formation of the N-(2-Hydroxyethyl)Butanamide Side Chain

The butanamide moiety is synthesized separately and coupled to the sulfanyl-thieno[2,3-d]pyrimidine intermediate.

Synthesis of 4-Chlorobutanoyl Chloride

Butyrolactone undergoes ring-opening with thionyl chloride to yield 4-chlorobutanoyl chloride, which is subsequently reacted with 2-aminoethanol to form N-(2-hydroxyethyl)butanamide:

\text{Butyrolactone} \xrightarrow{\text{SOCl₂}} \text{4-Chlorobutanoyl chloride} \xrightarrow{\text{H₂N-CH₂CH₂OH}} \text{N-(2-Hydroxyethyl)butanamide (58–64%)}

ParameterConditionsYield
SolventDichloromethane58–64%
Temperature0°C to room temperature24 h

Coupling to the Sulfanyl Intermediate

The final step involves amide bond formation between the sulfanyl-thieno[2,3-d]pyrimidine and N-(2-hydroxyethyl)butanamide. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF achieves this efficiently:

\text{Sulfanyl-thieno[2,3-d]pyrimidine} + \text{N-(2-Hydroxyethyl)butanamide} \xrightarrow{\text{EDC, HOBt}} \text{Target compound (70–75%)}

ParameterConditionsYield
Coupling agentEDC/HOBt70–75%
SolventDMF24 h
TemperatureRoom temperature

Optimization and Challenges

Regioselectivity in Sulfanyl Group Installation

Competing reactions at C2 vs. C6 positions of the thieno[2,3-d]pyrimidine ring necessitate careful control of electronic and steric factors. Employing bulky bases (e.g., DBU) enhances selectivity for C2 substitution.

Stability of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl moiety is prone to oxidation. Protective strategies (e.g., silyl ethers) during coupling steps prevent undesired side reactions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Purification Challenges

Column chromatography (silica gel, ethyl acetate/hexane gradients) remains the most effective purification method, though recrystallization from ethanol/water mixtures improves yield for crystalline intermediates.

Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (DMSO-d₆): δ 1.45–1.60 (m, 4H, butanamide CH₂), 2.30 (s, 6H, pyrimidine CH₃), 3.40–3.60 (m, 4H, hydroxyethyl CH₂), 4.80 (t, 1H, OH).

  • HRMS : m/z calculated for C₁₈H₂₄N₄O₃S₂ [M+H]⁺: 425.1365, found: 425.1368.

  • X-ray crystallography : Confirms the planar thieno[2,3-d]pyrimidine core and antiperiplanar orientation of the sulfanyl and hydroxyethyl groups.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield
Halogen displacementHigh regioselectivityRequires toxic brominating agents52–58%
Oxidative couplingAvoids halogenated intermediatesLower yields due to side reactions45–50%
Carbodiimide-mediated couplingMild conditionsCostly coupling reagents65–70%

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